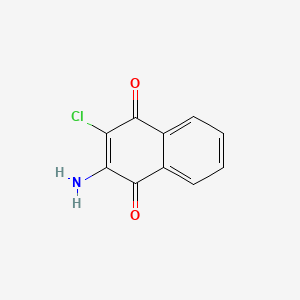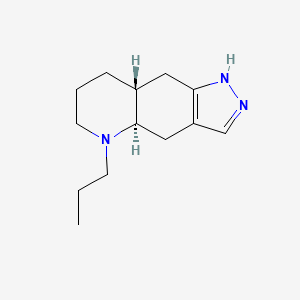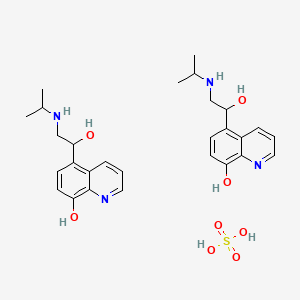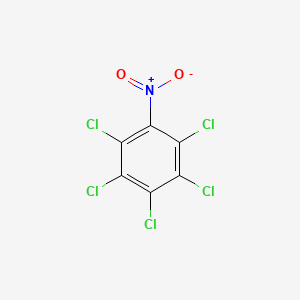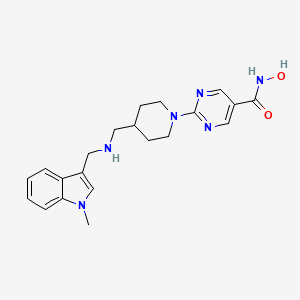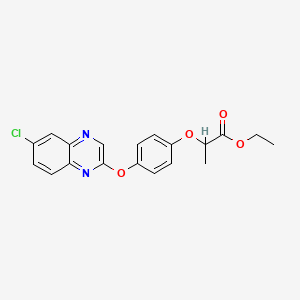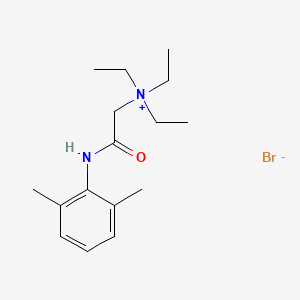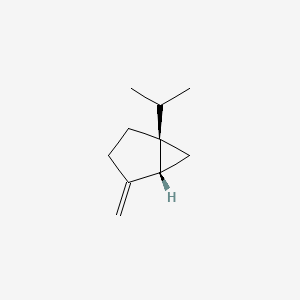
Sabinene
描述
Sabinene is a natural bicyclic monoterpene with the molecular formula C10H16 . It is isolated from the essential oils of a variety of plants including Marjoram, holm oak (Quercus ilex), and Norway spruce (Picea abies) . It has a strained ring system with a cyclopentane ring fused to a cyclopropane ring . Sabinene is one of the chemical compounds that contributes to the spiciness of black pepper and is a major constituent of carrot seed oil .
Synthesis Analysis
Microbial synthesis can be a promising route for sabinene production . In these studies, researchers have identified the general synthetic pathway of sabinene from simple intermediate metabolites . Sabinene synthases of different origins were also cloned and characterized . Additionally, heterologous systems of the model microbes Escherichia coli and Saccharomyces cerevisiae were constructed to produce sabinene .Molecular Structure Analysis
Sabinene has a strained ring system with a cyclopentane ring fused to a cyclopropane ring . The molecular formula of Sabinene is C10H16 .Chemical Reactions Analysis
The oxidation of sabinene by the hydroxyl radical (OH) and ozone (O3) was investigated under atmospherically relevant conditions . The rate coefficients of the reactions of sabinene with OH and with O3 were determined .Physical And Chemical Properties Analysis
Sabinene has a molecular weight of 136.23 g/mol . It has a density of 0.842 g/mL at 25 °C .科学研究应用
Flavorings and Perfume Additives
Sabinene is an important naturally occurring bicyclic monoterpene which can be used as flavorings and perfume additives . It is an important component in culinary spices for the special odor .
Fine Chemicals
Sabinene can also be used in the production of fine chemicals . The exact nature of these chemicals is not specified, but fine chemicals are typically produced in small quantities and require a high degree of purity.
Advanced Biofuels
Due to its compact structure compared to ordinary hydrocarbons, sabinene has a high density and a high combustion heat. It shows the potential to serve as a feedstock for advanced biofuels .
Microbial Fermentation
Recent advances have been made in the production of sabinene by microbial fermentation . Researchers have identified the general synthetic pathway of sabinene from simple intermediate metabolites .
Green Solvent
Sabinene has been used as a new green solvent in the synthesis of Thiazolo [5,4-b]pyridines by thermal or microwave activation . It is derived from biomass, has no known toxicity and can be recycled by distillation .
Anti-fungal Properties
One study found that sabinene was particularly effective against dermatophytes and Cryptococcus neoformans, two types of fungus . This means that sabinene consumption could help protect you from the conditions of these fungal infections, such as skin rashes and meningitis .
作用机制
Sabinene, also known as 4(10)-Thujene or 4-methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexane, is a naturally occurring bicyclic monoterpene . It is found in a variety of plants and is used in flavorings, perfume additives, fine chemicals, and advanced biofuels .
Target of Action
The primary target of sabinene is the enzyme sabinene synthase (SabS) . SabS catalyzes the committed step for sabinene biosynthesis through a polycyclization reaction .
Mode of Action
Sabinene interacts with its target, SabS, to undergo a polycyclization reaction. This reaction is the key step in the biosynthesis of sabinene .
Biochemical Pathways
Sabinene is produced through a biosynthetic pathway involving the methylerythritol 4-phosphate (MEP) or heterologous mevalonate (MVA) pathway . This pathway combines the geranyl pyrophosphate (GPP) and sabinene synthase genes . Researchers have identified this general synthetic pathway of sabinene from simple intermediate metabolites .
Pharmacokinetics
It is known that sabinene can be produced by microbial fermentation , suggesting that it could be metabolized by certain microorganisms.
Result of Action
The result of sabinene’s action is the production of the sabinene molecule itself. This molecule has various applications, including use in flavorings, perfume additives, fine chemicals, and advanced biofuels . It also possesses anti-fungal and anti-inflammatory activities .
Action Environment
The action of sabinene can be influenced by environmental factors. For instance, the production of sabinene can be enhanced by optimizing the culture medium and process conditions during microbial fermentation . Furthermore, sabinene can be used as a green solvent in the synthesis of thiazolo[5,4-b]pyridine heterocycles by thermal activation or microwave irradiation .
安全和危害
未来方向
The combination of traditional molecular biology with new genome and proteome analysis tools will provide a better view of sabinene biosynthesis and a greater potential of microbial production . This could be the starting point for further investigations aiming to find potential antibacterial components with a higher affinity .
属性
IUPAC Name |
4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVASEGYNIMXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(=C)C1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sabinen | |
CAS RN |
3387-41-5 | |
| Record name | Sabinene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3387-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SABINENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thuj-4(10)-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B1680392.png)
![2,6-ditert-butyl-4-[(E)-(2-ethyl-1,1-dioxo-1,2-thiazolidin-5-ylidene)methyl]phenol](/img/structure/B1680393.png)
![2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran](/img/structure/B1680394.png)
![1H-Indole-3-methanol, 1-[(4-chlorophenyl)methyl]-](/img/structure/B1680395.png)
![Anthra[1,2-c][1,2,5]thiadiazole-6,11-dione](/img/structure/B1680396.png)
